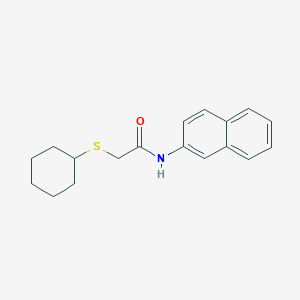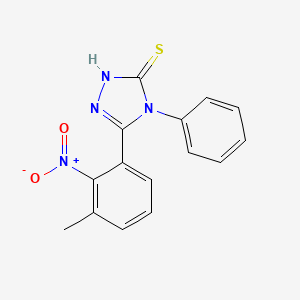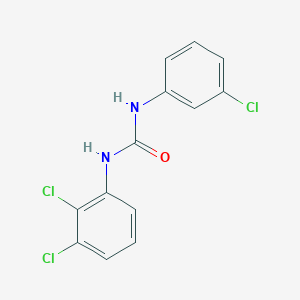![molecular formula C12H16N2O4 B5649728 dimethyl [1,3-phenylenebis(methylene)]biscarbamate](/img/structure/B5649728.png)
dimethyl [1,3-phenylenebis(methylene)]biscarbamate
説明
Synthesis Analysis
The synthesis of dimethyl [1,3-phenylenebis(methylene)]biscarbamate and related compounds involves several steps, including the formation of dimethyldithiocarbamate units linked to an alkylene group. The synthetic routes are characterized by their ability to incorporate various substituents, enhancing the compound's chemical diversity and potential applications. Specific methodologies leverage palladium-catalyzed reactions, highlighting the role of catalysts in achieving high regioselectivity and yield (Zhao Zhan, 2003; A. A. Núñez Magro et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using X-ray crystallography, revealing crucial details about their conformation and the spatial arrangement of substituent groups. Studies show that the dihedral angles between different parts of the molecule significantly affect its overall shape and properties. For instance, the arrangement of the dithiocarbamate units and the alkylene bridge influences the compound's reactivity and potential for forming complex structures (Zhao Zhan, 2003).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including methoxycarbonylation and hydroxycarbonylation, leading to the formation of esters and carboxylic acids. The reactions are notable for their selectivity and the ability to proceed under mild conditions, demonstrating the compounds' versatility as intermediates in organic synthesis (A. A. Núñez Magro et al., 2010).
Physical Properties Analysis
The physical properties, such as crystallinity and thermal stability, are influenced by the molecular structure. Modifications in the substituents or the molecular backbone can lead to significant changes in these properties, affecting the compound's suitability for various applications. For example, the introduction of silicon or germanium atoms into the structure has been shown to alter the thermal properties of the resulting polymers (C. Terraza et al., 2004).
Chemical Properties Analysis
The chemical behavior of dimethyl [1,3-phenylenebis(methylene)]biscarbamate derivatives encompasses a broad spectrum of reactivities, from participating in cycloaddition reactions to serving as ligands in complexation processes. These properties are pivotal for the synthesis of novel materials and for applications in catalysis and environmental remediation (Haijun Li et al., 2009).
科学的研究の応用
Catalytic Applications
- Zinc Complex Catalysis : The complexation of similar compounds with zinc, as studied by Dalle et al. (2013), has shown potential in catalytic applications. They investigated the functional studies of zinc complexes in catalysis, demonstrating competence as catalysts. This suggests that dimethyl [1,3-phenylenebis(methylene)]biscarbamate could have potential applications in catalysis as well due to its structural similarities (Dalle et al., 2013).
Medicinal Chemistry
- Antileukemic Activity : Anderson and Halat (1979) explored derivatives of a similar compound for their antileukemic activity. They found significant activity against P388 lymphocytic leukemia in mice. This indicates the potential of structurally related compounds like dimethyl [1,3-phenylenebis(methylene)]biscarbamate in medicinal chemistry, particularly in cancer research (Anderson & Halat, 1979).
Toxicological Studies
- Acute Toxicity Studies : A study by Hashimoto et al. (1972) on a related compound, thiophanate-methyl fungicide, which shares structural similarities, showed low acute toxicity in various animal species. This suggests that dimethyl [1,3-phenylenebis(methylene)]biscarbamate may also have low acute toxicity, which is relevant for environmental and safety assessments (Hashimoto et al., 1972).
Chemical Synthesis and Material Science
- Formation of Overlooked Compounds : Abdulmalic et al. (2013) conducted research on the formation of overlooked compounds in reactions involving similar chemical structures. This research highlights the complex chemical reactions and potential applications of dimethyl [1,3-phenylenebis(methylene)]biscarbamate in advanced chemical synthesis and material science (Abdulmalic et al., 2013).
Metal–Organic Complexes
- Metal–Organic System Construction : Dai et al. (2009) explored the use of similar compounds in constructing metal–organic systems. They designed and synthesized flexible dicarboxylate ligands, indicating that dimethyl [1,3-phenylenebis(methylene)]biscarbamate could play a role in the development of novel metal–organic frameworks and complexes (Dai et al., 2009).
Polymer Science
- Polymer Synthesis : Research by Vretik and Ritter (2003) on the thermal 1,3-dipolar polycycloaddition involving similar compounds highlights potential applications in polymer synthesis. This suggests that dimethyl [1,3-phenylenebis(methylene)]biscarbamate may be useful in developing new polymers with unique properties (Vretik & Ritter, 2003).
特性
IUPAC Name |
methyl N-[[3-[(methoxycarbonylamino)methyl]phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)13-7-9-4-3-5-10(6-9)8-14-12(16)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMNNWYZZZUVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=CC=C1)CNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(methoxycarbonyl)amino]methyl}benzylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclohexyl-6-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5649650.png)
![2-(3-methylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649653.png)
![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)
![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)



![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5649721.png)
![3,5-dichloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,4-dimethylbenzamide](/img/structure/B5649727.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5649736.png)


